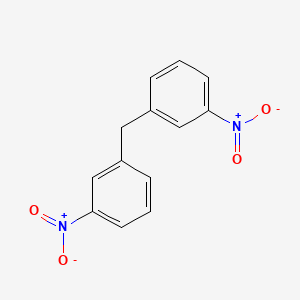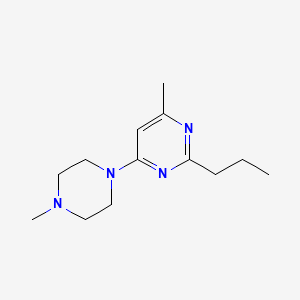![molecular formula C23H23ClO6 B4962298 ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. The compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The compound has also been shown to inhibit the production of certain cytokines and chemokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a safer alternative to some other compounds. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several potential future directions for research on ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A. One area of interest is the development of new anti-inflammatory and anti-tumor therapies based on the compound. Researchers may also investigate the potential use of ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A in the treatment of other diseases, such as cardiovascular disease and neurological disorders. Additionally, further studies may be conducted to better understand the mechanism of action of the compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethylphenol with 1,3-dibromopropane to form a brominated intermediate. This intermediate is then reacted with ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate to yield ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A.
Aplicaciones Científicas De Investigación
Ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A exhibited anti-inflammatory effects in vitro, suggesting that it could be useful in the treatment of inflammatory diseases. Another study found that ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A had anti-tumor effects in vitro, indicating that it could be a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
ethyl 2-[3-(4-chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClO6/c1-5-18(23(26)27-6-2)29-15-7-8-17-19(11-15)28-12-20(22(17)25)30-16-9-13(3)21(24)14(4)10-16/h7-12,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJAJEGLWNTWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC(=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)
![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)

![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)


![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)